molecular formula C18H16BrNO2S B7440360 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide

Cat. No. B7440360
M. Wt: 390.3 g/mol
InChI Key: CDJOIEKEJIHTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide compound that contains a naphthalene ring and a benzene ring, with a bromine atom and two methyl groups attached to the naphthalene ring. This compound has been used in various studies due to its unique chemical properties and biological effects.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells in the colon. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is thought to act as a hapten by binding to proteins in the colon, forming a complex that is recognized by T cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is characterized by inflammation, ulceration, and tissue damage in the colon. This is accompanied by an increase in pro-inflammatory cytokines such as TNF-α and IL-1β, as well as infiltration of immune cells such as T cells and macrophages. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis also leads to changes in the gut microbiota, with a decrease in beneficial bacteria and an increase in harmful bacteria.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is a widely used model for studying IBD and testing potential therapies. The advantages of this model include its reproducibility, its ability to induce a T-cell-mediated immune response, and its similarity to human IBD in terms of histopathology and cytokine profiles. However, there are also limitations to this model, such as its acute nature and the fact that it only induces colitis in the distal colon.

Future Directions

There are several future directions for research on 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. One area of interest is the role of the gut microbiota in the development of colitis and the potential for microbiota-targeted therapies. Another area of interest is the identification of new therapeutic targets for IBD based on the mechanisms of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. Additionally, there is a need for more studies on the long-term effects of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis and its potential for inducing chronic colitis.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylnaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It has been shown to induce a T-cell-mediated immune response in the colon, leading to inflammation and tissue damage. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis has been used as a model for studying the pathogenesis of inflammatory bowel disease (IBD) and for testing potential therapies for IBD.

properties

IUPAC Name

4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJOIEKEJIHTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

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